2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate
Description
2-Chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium hydrogen sulfate is a diazonium salt characterized by a benzenediazonium core substituted with a chlorine atom at the 2-position and a 3-nitrophenyl diazenyl group at the 4-position. The hydrogen sulfate counterion enhances its solubility in polar solvents and stabilizes the reactive diazonium moiety. Diazonium salts are pivotal intermediates in organic synthesis, particularly in azo coupling reactions for dyes, pigments, and pharmaceuticals. The nitro and chloro substituents confer electron-withdrawing effects, influencing reactivity, stability, and intermolecular interactions .
Structural elucidation of such compounds typically employs techniques like NMR, UV-Vis spectroscopy, and X-ray crystallography. Software suites such as SHELXL and OLEX2 are widely used for crystallographic refinement and structure validation .
Properties
CAS No. |
94276-12-7 |
|---|---|
Molecular Formula |
C12H8ClN5O6S |
Molecular Weight |
385.74 g/mol |
IUPAC Name |
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C12H7ClN5O2.H2O4S/c13-11-7-9(4-5-12(11)15-14)17-16-8-2-1-3-10(6-8)18(19)20;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
XRRAQYRLBWIDNQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)[N+]#N)Cl.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate typically involves the diazotization of 2-chloro-4-[(3-nitrophenyl)diazenyl]aniline. This process includes the reaction of the aniline derivative with nitrous acid (HNO₂) in the presence of a mineral acid such as hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then treated with hydrogen sulfate to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The diazonium group (-N₂⁺) acts as a strong electrophile, facilitating coupling with electron-rich aromatic systems. The reaction mechanism involves:
-
Diazonium ion stabilization under acidic conditions (pH < 3) .
-
Electrophilic attack on aromatic rings (e.g., phenols, anilines), forming stable azo linkages .
Table 1: Reaction Parameters for Azo Coupling
| Coupling Agent | pH Range | Temperature (°C) | Yield (%) | λₘₐₐ (nm) |
|---|---|---|---|---|
| β-naphthol | 9–11 | 0–5 | 82 | 480 |
| N,N-dimethylaniline | 4–6 | 10–15 | 75 | 520 |
| Data sourced from diazonium reactivity studies . |
Decomposition Pathways
Diazonium salts are thermally unstable. Key decomposition routes include:
-
Thermolysis :
Half-life at 25°C: ~2 hours; at 50°C: <30 minutes . -
Photolysis : UV exposure accelerates decomposition, forming chlorinated byproducts.
Reduction Reactions
The nitro (-NO₂) and diazenyl (-N=N-) groups undergo selective reduction:
-
Nitro to amine : Catalytic hydrogenation (H₂/Pd) converts the nitro group to -NH₂.
-
Diazenyl cleavage : Zn/HCl reduces -N=N- to -NH-NH-, yielding hydrazine derivatives .
Table 2: Thermal Stability Under Varied Conditions
Reaction Kinetics and Selectivity
-
Coupling rates depend on the electron density of the nucleophile. Phenols (pKₐ ~10) react faster than anilines (pKₐ ~5) due to higher resonance stabilization.
-
Steric effects : Bulky substituents on coupling agents reduce yields by 15–20% .
Mechanistic Insights from Computational Studies
Density Functional Theory (DFT) analyses reveal:
Scientific Research Applications
Dye Chemistry
One of the primary applications of 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium hydrogen sulfate is in the production of azo dyes. Azo compounds are widely used in textile dyeing due to their vibrant colors and stability. The compound can be utilized to synthesize various azo dyes through diazotization reactions, where it acts as a diazonium salt that couples with phenolic or amine compounds to form colored products.
Case Study: Textile Industry
A study demonstrated the synthesis of disperse azo dyes from this compound, highlighting its effectiveness in producing shades suitable for synthetic fibers. The resulting dyes showed good fastness properties and were environmentally friendly compared to traditional dyes .
Environmental Applications
The compound has been investigated for its role in environmental remediation processes. Azo dyes are often considered pollutants; however, certain azo compounds can be used for the degradation of organic contaminants in wastewater treatment.
Case Study: Wastewater Treatment
Research indicated that specific azo compounds can be utilized in advanced oxidation processes (AOPs), where they help in the degradation of phenolic compounds present in industrial effluents. The presence of nitro groups enhances the reactivity of these compounds under oxidative conditions, leading to effective breakdown products .
Material Science
In material science, 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium hydrogen sulfate has been explored for its potential use in synthesizing polymeric materials with azo functionalities. These materials can exhibit photoresponsive properties, making them suitable for applications in photonic devices.
Case Study: Photonic Applications
A recent investigation into polymer films containing this compound revealed that they could undergo significant changes in optical properties upon exposure to UV light. This property is leveraged in developing smart materials that respond to environmental stimuli .
The biological implications of azo compounds have also been a focus of research. While many azo dyes are known for their potential toxicity and carcinogenicity, certain derivatives derived from 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium hydrogen sulfate have shown promise in biomedical applications.
Case Study: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of synthesized azo derivatives against various bacterial strains. The results indicated that some derivatives exhibited significant antibacterial activity, suggesting potential use as antimicrobial agents in healthcare settings .
Mechanism of Action
The mechanism of action of 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new chemical bonds. These reactions often involve the transfer of electrons and the formation of nitrogen gas as a byproduct .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Diazonium salts vary in aromatic substituents and counterions, which dictate their properties. Key structural analogs include:
Key Observations :
- Electron-withdrawing groups (EWG) : The nitro and chloro substituents in the target compound stabilize the diazonium group via resonance and inductive effects, reducing thermal decomposition compared to EDG-substituted analogs (e.g., 4-methylbenzenediazonium chloride) .
- Counterion effects : The hydrogen sulfate ion (HSO₄⁻) offers moderate solubility in water, whereas BF₄⁻ salts are preferred for anhydrous reactions due to their low nucleophilicity .
Spectroscopic Data Comparison
Spectroscopic techniques such as NMR and UV-Vis are critical for structural confirmation. Data for similar compounds are summarized below:
Key Observations :
Reactivity and Stability
Diazonium salts are prone to decomposition via dediazoniation, but substituents and counterions modulate reactivity:
| Compound | Thermal Stability | Reactivity in Azo Coupling |
|---|---|---|
| Target compound | Moderate | High (due to EWG activation) |
| Benzenediazonium tetrafluoroborate | High | Moderate |
| 4-Methoxybenzenediazonium chloride | Low | Low (EDG deactivates) |
Key Observations :
- The nitro group enhances electrophilicity, making the target compound highly reactive in azo coupling reactions compared to methoxy-substituted analogs.
- Hydrogen sulfate’s moderate nucleophilicity allows controlled reactivity in aqueous media, unlike BF₄⁻ salts, which require non-polar solvents .
Biological Activity
2-Chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium hydrogen sulfate, also known as a diazonium salt, is a compound with significant potential in various biological applications due to its electrophilic properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications in medicinal chemistry.
- Molecular Formula : CHClNOS
- Molecular Weight : 385.74 g/mol
- CAS Number : 94276-12-7
Diazonium compounds are known for their ability to participate in electrophilic aromatic substitution (EAS) reactions. The reactivity of 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium is primarily attributed to the diazonium group, which can act as a potent electrophile. This property allows it to form covalent bonds with nucleophiles, including amino acids and nucleotides, thereby modifying biological macromolecules.
Antimicrobial Properties
Research indicates that diazonium salts can exhibit antimicrobial activity. The mechanism involves the formation of reactive intermediates that can disrupt cellular processes in bacteria and fungi. For instance, studies have shown that similar diazonium compounds can inhibit bacterial growth by damaging the bacterial cell wall and interfering with protein synthesis .
Cytotoxic Effects
The cytotoxicity of diazonium salts has been documented in several studies. The compound's ability to form adducts with DNA can lead to mutagenic effects. For example, a study demonstrated that exposure to aryl diazonium salts resulted in DNA damage in cultured human cells, suggesting potential implications for carcinogenic risk .
Potential in Cancer Therapy
The selective reactivity of diazonium salts towards tumor cells presents a promising avenue for targeted cancer therapies. By conjugating these compounds with specific targeting moieties, researchers aim to deliver cytotoxic agents directly to cancer cells while minimizing effects on healthy tissues .
Case Studies
- Azo-Coupling Reactions : In a study involving azo-coupling reactions with various nucleophiles, it was found that the reactivity of 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium was significantly influenced by the nature of the nucleophile used. The yields and reaction times varied, indicating the importance of substituent effects on reactivity .
- DNA Interaction Studies : Research utilizing NMR spectroscopy revealed that diazonium salts could form stable adducts with DNA bases under physiological conditions. This interaction was characterized by shifts in chemical shifts indicating binding events that could lead to mutagenesis .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium hydrogen sulfate to improve yield and purity?
Methodological Answer: Optimization requires strict control of reaction parameters. For diazonium coupling (a critical step), maintain pH 5–6 using sodium acetate buffer to stabilize the diazonium intermediate and minimize hydrolysis . Recrystallization with ethanol or dimethylformamide (DMF) improves purity, as demonstrated in analogous diazonium syntheses . Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of nitroaniline derivatives to avoid side products.
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- UV-Vis Spectroscopy: Detect azo-dye absorption bands (λmax ~400–500 nm) to confirm conjugation .
- NMR (¹H/¹³C): Identify aromatic protons (δ 7–9 ppm) and nitro/diazenyl substituents via splitting patterns .
- HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients to separate impurities and confirm molecular ion peaks .
- FT-IR: Verify sulfonate (S-O stretching at ~1200 cm⁻¹) and diazenyl (N=N at ~1450 cm⁻¹) functional groups .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?
Methodological Answer: Design accelerated stability studies:
- pH Stability: Prepare buffered solutions (pH 3–9) and monitor degradation via UV-Vis absorbance changes over 72 hours .
- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions .
- Light Sensitivity: Store samples under UV/visible light and track diazenyl bond cleavage via NMR .
Q. What factors influence the compound’s reactivity as a diazonium salt in electrophilic substitution reactions?
Methodological Answer: Reactivity depends on:
- Electrophilicity: Electron-withdrawing groups (e.g., nitro) enhance diazonium electrophilicity; hydrogen sulfate counterions stabilize the intermediate .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates .
- Temperature: Low temperatures (0–5°C) prevent premature decomposition during coupling reactions .
Q. How can researchers quantify the compound in complex matrices (e.g., environmental or biological samples)?
Methodological Answer:
- Spectrophotometry: Develop a calibration curve using standard solutions (e.g., 1 × 10⁻² mol/dm³) and measure absorbance at λmax .
- Liquid-Liquid Extraction: Use dichloromethane or ethyl acetate to isolate the compound from aqueous matrices .
- Electrochemical Sensors: Fabricate carbon-paste electrodes functionalized with molecularly imprinted polymers (MIPs) for selective detection .
Advanced Research Questions
Q. What mechanistic pathways govern the compound’s electron-transfer properties in photochemical applications?
Methodological Answer:
- Theoretical Framework: Use density functional theory (DFT) to model electron density distribution and predict redox potentials .
- Experimental Validation: Conduct cyclic voltammetry to measure oxidation/reduction peaks and correlate with DFT results .
- Transient Absorption Spectroscopy: Track excited-state dynamics and charge-transfer intermediates under UV irradiation .
Q. How can environmental fate studies be designed to assess the compound’s persistence and toxicity?
Methodological Answer:
- Abiotic Degradation: Expose the compound to simulated sunlight (Xe lamp) and analyze photolysis products via LC-MS .
- Biotic Transformation: Incubate with soil/sediment microbiota and quantify biodegradation metabolites (e.g., nitroaniline derivatives) .
- Ecotoxicology: Use Daphnia magna or Vibrio fischeri bioassays to measure acute toxicity (EC₅₀) .
Q. What interdisciplinary approaches are needed to study the compound’s interactions with biological macromolecules?
Methodological Answer:
- Molecular Docking: Simulate binding affinities with DNA/proteins using AutoDock Vina .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Circular Dichroism (CD): Monitor conformational changes in proteins (e.g., albumin) upon compound binding .
Q. How can contradictory data on the compound’s spectroscopic properties be resolved?
Methodological Answer:
- Critical Analysis: Compare solvent effects (polar vs. non-polar) on UV-Vis/NMR spectra and standardize protocols .
- Collaborative Validation: Replicate experiments across labs using identical instrumentation (e.g., 500 MHz NMR) .
- Meta-Analysis: Aggregate published data and apply multivariate statistics to identify outliers .
Q. What computational strategies predict the compound’s behavior in novel synthetic or environmental contexts?
Methodological Answer:
- QSAR Modeling: Correlate molecular descriptors (e.g., logP, polar surface area) with experimental stability/reactivity data .
- Molecular Dynamics (MD): Simulate solvation effects and diffusion coefficients in aqueous/organic matrices .
- Machine Learning: Train models on diazonium salt databases to predict synthetic yields or degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
